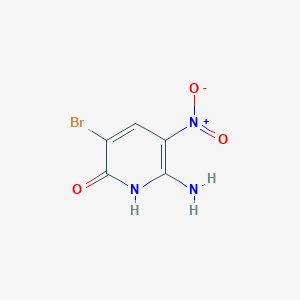

6-Amino-3-bromo-5-nitro-pyridin-2-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“6-Amino-3-bromo-5-nitro-pyridin-2-ol” is a chemical compound with the molecular formula C5H4BrN3O2 . It is a derivative of pyridine, which is a basic heterocyclic organic compound similar to benzene and pyrrole but with one CH group replaced by a nitrogen atom .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-3-bromo-5-nitro-pyridin-2-ol” can be predicted based on its structure. For example, it is likely to be a solid at room temperature . Its solubility in various solvents, melting point, boiling point, and other properties would need to be determined experimentally.

Applications De Recherche Scientifique

- Anti-HIV Agents : 6-Amino-3-bromo-5-nitro-pyridin-2-ol has been employed in the synthesis of anti-HIV agents . Researchers explore its potential as a building block for designing novel antiviral compounds.

- One-Pot Synthesis of 7-Azaindoles : This compound plays a role in efficient one-pot syntheses of 7-azaindoles, which are important heterocyclic structures . These azaindoles find applications in pharmaceuticals and materials science.

- Levetiracetam Impurity : 6-Amino-3-bromo-5-nitro-pyridin-2-ol serves as an impurity in the synthesis of Levetiracetam (an antiepileptic drug) and related compounds . Understanding its presence and behavior is crucial for quality control in pharmaceutical manufacturing.

Medicinal Chemistry and Drug Development

Organic Synthesis

Impurity Analysis

Safety and Hazards

Orientations Futures

The future directions for research on “6-Amino-3-bromo-5-nitro-pyridin-2-ol” could include exploring its potential uses in various fields such as pharmaceuticals, agrochemicals, or materials science. Its synthesis could be optimized, and its physical and chemical properties could be studied in more detail. Furthermore, its safety profile could be evaluated more comprehensively .

Mécanisme D'action

Target of Action

The primary targets of 6-Amino-3-bromo-5-nitro-pyridin-2-ol Similar compounds have been known to target a variety of receptors and enzymes .

Mode of Action

The exact mode of action of 6-Amino-3-bromo-5-nitro-pyridin-2-ol This interaction could potentially alter the activity of the target, leading to a change in the biological response .

Biochemical Pathways

6-Amino-3-bromo-5-nitro-pyridin-2-ol: may affect various biochemical pathways. One potential pathway is the synthesis of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors, which are broad-spectrum antibacterial agents

Result of Action

The molecular and cellular effects of 6-Amino-3-bromo-5-nitro-pyridin-2-ol Similar compounds have shown a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Propriétés

IUPAC Name |

6-amino-3-bromo-5-nitro-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrN3O3/c6-2-1-3(9(11)12)4(7)8-5(2)10/h1H,(H3,7,8,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCFLYUZOCFZUHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=C1[N+](=O)[O-])N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Butan-2-yl)sulfamoyl]benzoic acid](/img/structure/B2543862.png)

![7-Chloro-2-(2-morpholinoethyl)-1-(thiophen-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2543863.png)

![4,4,4-Trifluoro-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]butanamide](/img/structure/B2543865.png)

![methyl 4-[3-(3,4-dimethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2543869.png)

![3-[(3S,6R,9S,12R,15S,18R,22S)-22-[(2S)-Dodecan-2-yl]-18-[(1R)-1-hydroxyethyl]-6-[(4-hydroxyphenyl)methyl]-12,15-dimethyl-2,5,8,11,14,17,20-heptaoxo-3-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-9-yl]propanamide](/img/structure/B2543872.png)